Comprehensive Chemical Structure Analysis and Stereochemical Assignment of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid
Comprehensive Chemical Structure Analysis and Stereochemical Assignment of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid
Executive Summary
The structural elucidation of highly functionalized α,β -unsaturated carboxylic acids requires a rigorous, multi-modal analytical approach. (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid is a trisubstituted alkene characterized by a complex stereoelectronic environment. Accurate assignment of its (Z)-configuration is critical, as the spatial arrangement of the aryl rings directly dictates the molecule's physicochemical properties and potential binding affinities in drug development. This whitepaper outlines a self-validating analytical framework, combining Cahn-Ingold-Prelog (CIP) prioritization, multinuclear NMR spectroscopy, and mass spectrometry, to unambiguously confirm the chemical structure and stereochemistry of this compound.
Molecular Architecture & Stereochemical Principles
The core challenge in analyzing trisubstituted alkenes lies in differentiating the (E) and (Z) geometric isomers. For 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, the stereochemical assignment is governed by the Cahn-Ingold-Prelog (CIP) priority rules applied to the C2 and C3 carbons of the prop-2-enoic acid backbone.
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C3 Priorities: The C3 carbon is bonded to a phenyl group and a 3-fluorophenyl group. Because fluorine (atomic number 9) has a higher atomic weight than hydrogen (atomic number 1), the 3-fluorophenyl group takes priority over the unsubstituted phenyl group.
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C2 Priorities: The C2 carbon is bonded to a carboxylic acid group (-COOH) and a hydrogen atom. The -COOH group takes priority.
In the (2Z) isomer, the highest priority groups (the 3-fluorophenyl group at C3 and the -COOH group at C2) are positioned on the same side (cis/zusammen) of the double bond. Consequently, the vinylic proton at C2 is trans to the 3-fluorophenyl group and cis to the unsubstituted phenyl group. This specific spatial relationship is the foundational premise for our spectroscopic elucidation strategy [3].
Diagram 1: CIP prioritization and stereochemical deduction workflow for the (2Z)-isomer.
Spectroscopic Elucidation Strategy
To establish a self-validating system, we employ orthogonal spectroscopic techniques where the findings of one method inherently cross-verify the others. The analysis of fluorinated cinnamic acid derivatives relies heavily on data triangulation [1].
Nuclear Magnetic Resonance (NMR)
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¹H and ¹³C NMR: These techniques map the carbon-hydrogen framework. The vinylic proton at C2 appears as a distinct singlet, serving as the primary anchor point for structural verification. The ¹³C spectrum will reveal the carboxyl carbon (~170 ppm) and the complex splitting of aromatic carbons due to carbon-fluorine spin-spin coupling (e.g., ¹J_CF ~ 245 Hz).
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¹⁹F NMR: Operating at 100% natural abundance, ¹⁹F NMR provides an isolated, highly sensitive signal (typically around -112 ppm for 3-fluorophenyl groups) that confirms the presence and integrity of the fluorinated ring without the spectral overlap inherent in the ¹H aromatic region.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive technique for unambiguous stereochemical assignment of trisubstituted alkenes [4]. Because the vinylic proton is cis to the unsubstituted phenyl ring in the (2Z) isomer, a strong through-space dipole-dipole correlation (NOE cross-peak) will be observed between the vinylic proton and the ortho-protons of the phenyl ring. The absence of an NOE cross-peak with the 3-fluorophenyl ortho-protons validates the (Z) geometry.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass, confirming the molecular formula (C15H11FO2) and ruling out dimerization or degradation products.
Quantitative Data Summaries
The following table synthesizes the expected quantitative spectroscopic data based on structural analogs such as 3,3-diphenylacrylic acid and fluorinated styrenes[2].
| Analytical Technique | Target Nucleus / Ion | Expected Value | Multiplicity / Form | Diagnostic Assignment & Causality |
| ¹H NMR | Vinylic H (C2) | 6.40 – 6.80 ppm | Singlet (1H) | Anchors the alkene backbone; chemical shift is influenced by deshielding from the cis-phenyl ring. |
| ¹H NMR | Aromatic H | 7.00 – 7.50 ppm | Multiplets (9H) | Confirms the presence of both the phenyl and 3-fluorophenyl rings. |
| ¹⁹F NMR | Fluorine | ~ -112.0 ppm | Multiplet (1F) | Unambiguous confirmation of the meta-fluorine substitution on the aryl ring. |
| ¹³C NMR | Carboxyl C (C1) | ~ 170.0 ppm | Singlet | Confirms the presence of the α,β -unsaturated carboxylic acid moiety. |
| 2D NOESY | ¹H - ¹H Correlation | Cross-peak | N/A | Critical: Vinylic H correlates only with the ortho-H of the unsubstituted phenyl ring, proving (2Z) geometry. |
| HR-ESI-MS | [M-H]⁻ Ion | m/z 241.0670 | Negative Ion | Exact mass confirms C15H11FO2; negative mode selected due to facile deprotonation of the carboxylic acid. |
Self-Validating Experimental Protocols
The following methodologies are designed not just as procedural steps, but as logical, self-validating workflows where experimental choices are driven by physical chemistry principles.
Protocol A: High-Resolution Multinuclear NMR & NOESY Acquisition
Causality Focus: Mitigating paramagnetic relaxation and optimizing cross-relaxation.
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Sample Preparation & Degassing: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Subject the NMR tube to three freeze-pump-thaw cycles backfilled with argon.
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Causality: Dissolved paramagnetic oxygen ( O2 ) accelerates T1 relaxation, which effectively quenches the delicate NOE effect. Degassing is mandatory to prevent false-negative NOESY results.
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1D Acquisition (¹H, ¹³C, ¹⁹F): Acquire standard 1D spectra at 298 K using a 500 MHz or higher spectrometer. Calibrate the chemical shifts using the residual solvent peak (DMSO-d6: ¹H 2.50 ppm, ¹³C 39.5 ppm).
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2D NOESY Setup: Set up a 2D NOESY experiment with a mixing time ( τm ) of 400 ms.
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Causality: Small molecules (MW ~242 g/mol ) tumble rapidly in solution (the extreme narrowing limit). A longer mixing time (300-500 ms) is required to allow the cross-relaxation pathways to build up observable NOE signals before they decay [4].
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Data Processing & Triangulation: Process the 2D matrix with appropriate window functions (e.g., sine bell squared). Integrate the cross-peak between the vinylic proton and the aromatic region. If the cross-peak maps exclusively to the unsubstituted phenyl ring, the (2Z) configuration is validated.
Diagram 2: Self-validating NMR NOESY experimental setup and decision matrix.
Protocol B: LC-HRMS Analysis for Mass Confirmation
Causality Focus: Ionization efficiency based on functional group pKa.
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Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 Reverse Phase column. Run a gradient from 5% B to 95% B over 10 minutes.
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Ionization Mode Selection: Configure the Electrospray Ionization (ESI) source to Negative Ion Mode .
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Causality: The carboxylic acid moiety (-COOH) has a relatively low pKa (~4.5). In the slightly acidic mobile phase, it readily loses a proton during the desolvation process in the ESI source to form a highly stable [M-H]⁻ anion. This provides a significantly cleaner and more intense signal compared to positive ion mode, which would rely on less efficient protonation of the conjugated system.
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Orthogonal Validation via SCXRD
While NOESY provides robust solution-state stereochemical data, Single-Crystal X-Ray Diffraction (SCXRD) should be employed as the ultimate orthogonal validation tool. By slowly evaporating a solution of the compound in a suitable solvent system (e.g., vapor diffusion of hexanes into ethyl acetate), diffraction-quality single crystals can be grown. SCXRD provides the absolute spatial coordinates of the atoms in the solid state, directly visualizing the cis relationship between the carboxylic acid and the 3-fluorophenyl group, thereby sealing the self-validating loop of structural analysis.
